![molecular formula C8H5IN2O2 B13029220 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid CAS No. 1638768-78-1](/img/structure/B13029220.png)
2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 2-position and a carboxylic acid group at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position. The carboxylic acid group can be introduced through various functionalization reactions, such as the oxidation of an aldehyde or alcohol precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., hydrogen peroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substituted Derivatives: Products with various substituents replacing the iodine atom.
Reduced or Oxidized Derivatives: Alcohols, aldehydes, or other oxidized forms of the carboxylic acid group.
Aplicaciones Científicas De Investigación
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Chemical Biology: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Material Science: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid depends on its specific application. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression in cancer .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and carboxylic acid groups, making it less versatile for functionalization.
2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with different substitution patterns and biological activities.
Uniqueness
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group, which provide multiple sites for chemical modification and enhance its potential as a versatile building block in medicinal chemistry .
Propiedades
Número CAS |
1638768-78-1 |
|---|---|
Fórmula molecular |
C8H5IN2O2 |
Peso molecular |
288.04 g/mol |
Nombre IUPAC |
2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-6-2-4-1-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) |
Clave InChI |
XUQVSMNFVRROCS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC2=NC=C1C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
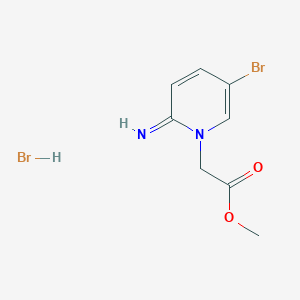

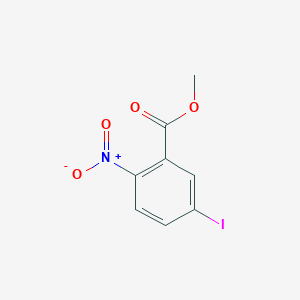


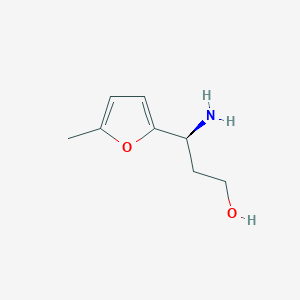
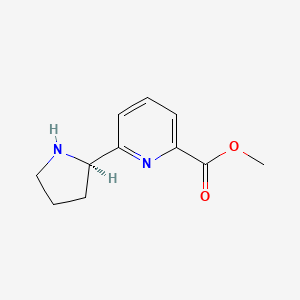
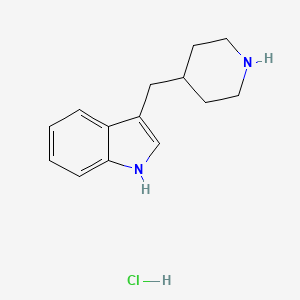

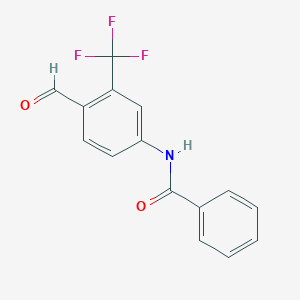
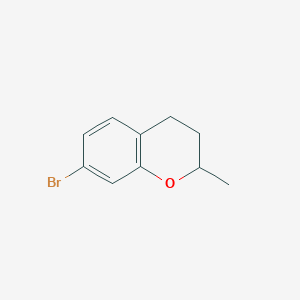
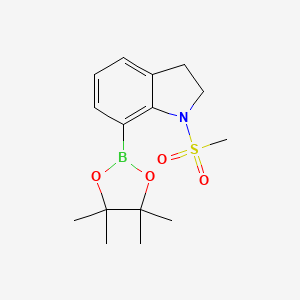
![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)
